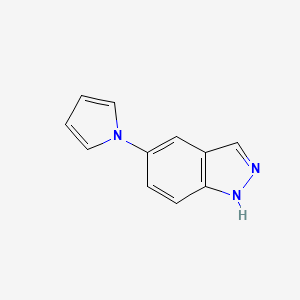

5-(1H-Pyrrol-1-yl)-1H-indazole

Übersicht

Beschreibung

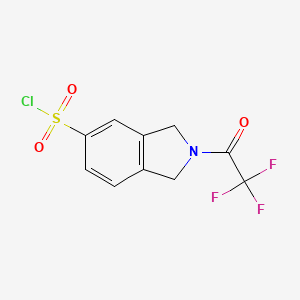

5-(1H-Pyrrol-1-yl)-1H-indazole is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 183.079647300 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Fluorescence Switching

- (Pyrrol-3-yl)-1H-(aza)indazoles display intense blue emission upon UV excitation, with high fluorescence quantum yields, making them suitable for ON/OFF fluorescence switching systems (Nordmann et al., 2015).

Pharmacological Potential

- Some 5-(pyridinon-1-yl)indazoles show MCH-1 antagonist activity, assessed for cardiovascular risk and studied as potential weight loss agents (Surman et al., 2010).

- N-phenyl-1H-pyrrole derivatives, closely related to indazoles, have been investigated as angiotensin II receptor antagonists (Bovy et al., 1993).

Antimicrobial Applications

- Derivatives of pyrrole containing chlorine, amide, and oxazole fragments, have shown potential as new antimicrobial agents (Anonymous, 2020).

Synthesis and Molecular Docking

- Piperazine-1-yl-1H-indazole derivatives, synthesized for their role in medicinal chemistry, have been characterized and assessed through docking studies (Balaraju et al., 2019).

Investigation of Physicochemical Properties

- Studies on the physical and chemical properties of new 1,2,4-triazole derivatives containing pyrrole synthon (Gotsulya et al., 2018).

Akt Kinase Activity

- Research on 1H-pyridin-4-yl-3,5-disubstituted indazoles for their Akt kinase activity (Gogireddy et al., 2014).

Antioxidant Status Study in Rats

- Effect of 3-(1H-pyrrol-2-yl)-1H-indazole on antioxidant status, impacting vitamins and malondialdehyde levels in rats (Karatas et al., 2010).

Mannich Derivatives Synthesis

- Synthesis of Mannich derivatives of 3-(1H-pyrrol-2-yl)-1H-indazole, highlighting their chemical diversity (Servi & Akgün, 2002).

ADME Prediction and Microbial Investigation

- A study synthesizing compounds for ADME prediction properties and antibacterial, antifungal, and antimycobacterial activity (Pandya et al., 2019).

Generation of Pyrrole-Substituted Triazole NHC

- Generation of pyrrole- and 1,2,4-triazole-containing ensembles, showing potential for chemical applications (Funt et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively .

Mode of Action

Based on the actions of structurally similar compounds, it can be inferred that it might interact with its targets, leading to the inhibition of their activity . This inhibition could result in the disruption of essential biological processes, such as fatty acid synthesis and DNA synthesis .

Biochemical Pathways

Given its potential targets, it may affect thefatty acid synthesis pathway and the folate pathway . The inhibition of these pathways could lead to the disruption of bacterial cell membrane synthesis and DNA synthesis, respectively .

Result of Action

Based on the actions of structurally similar compounds, it can be inferred that it might lead to the disruption of essential biological processes, such as fatty acid synthesis and dna synthesis . This could potentially result in the inhibition of bacterial growth or cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence its action .

Biochemische Analyse

Biochemical Properties

5-(1H-pyrrol-1-yl)-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dihydrofolate reductase and enoyl ACP reductase enzymes, exhibiting inhibitory effects . These interactions suggest that this compound could potentially be used in the development of antimicrobial agents due to its ability to inhibit key enzymes involved in bacterial metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its influence on cell function. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to suppress cell growth and increase cell-specific glucose uptake rates in recombinant Chinese hamster ovary cells . Additionally, this compound has been found to influence the production of monoclonal antibodies, indicating its potential utility in biotechnological applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s structure allows it to interact with active sites of enzymes, leading to inhibition of their activity. For example, it has been shown to bind to the active sites of dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their function . These interactions result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that the compound maintains its stability under various conditions, allowing for consistent experimental results . Long-term exposure to this compound has been associated with sustained inhibitory effects on enzyme activity and cellular processes, highlighting its potential for prolonged use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that at lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These findings underscore the importance of determining optimal dosage ranges for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound has been shown to affect metabolic flux and alter metabolite levels within cells . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular processes . Post-translational modifications and targeting signals are involved in directing the compound to its subcellular destinations, ensuring its proper function and efficacy.

Eigenschaften

IUPAC Name |

5-pyrrol-1-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-14(5-1)10-3-4-11-9(7-10)8-12-13-11/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMNIXINRYBMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

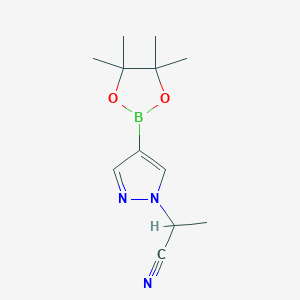

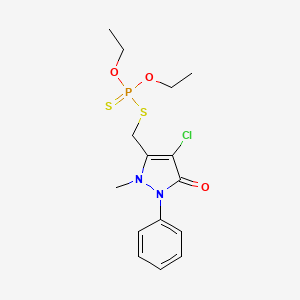

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

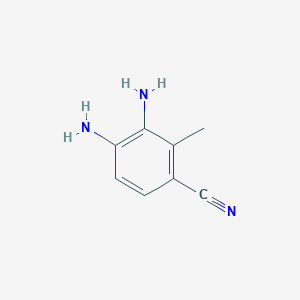

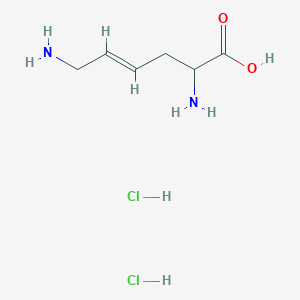

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

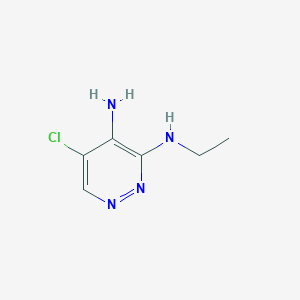

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)

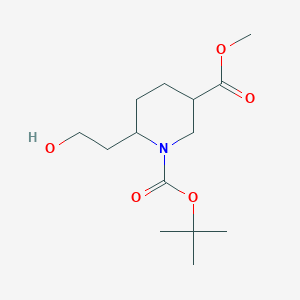

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)

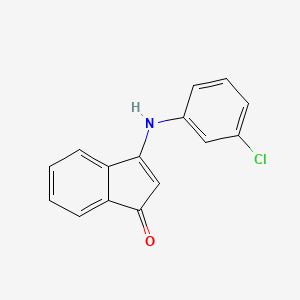

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)

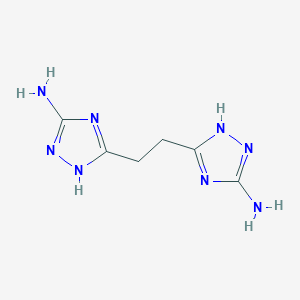

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)